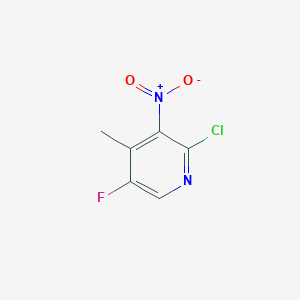

2-Chloro-5-fluoro-4-methyl-3-nitropyridine

説明

The compound 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is a halogenated nitropyridine derivative. Such compounds are of significant interest in medicinal chemistry due to their potential as building blocks for the synthesis of more complex molecules. The presence of multiple substituents on the pyridine ring, including chlorine, fluorine, and a nitro group, suggests that this compound could be useful for further chemical transformations and may possess interesting physical and chemical properties.

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 2-Chloro-5-fluoro-4-methyl-3-nitropyridine, can be achieved through halogen dance reactions, as demonstrated in the synthesis of related compounds like 5-bromo-2-chloro-4-fluoro-3-iodopyridine . This method involves the magnesiation of the pyridine ring followed by trapping with electrophiles to introduce various substituents at desired positions on the ring. Although the specific synthesis of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is not detailed in the provided papers, similar methodologies could be applied to synthesize this compound.

Molecular Structure Analysis

X-ray diffraction is a common technique used to analyze the solid-state structure of halogenated nitropyridines . The structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was determined using this method, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters. While the exact structure of 2-Chloro-5-fluoro-4-methyl-3-nitropyridine is not provided, it is likely that X-ray analysis would reveal detailed information about its molecular geometry.

Chemical Reactions Analysis

The reactivity of halogenated nitropyridines can be studied through various spectroscopic methods and theoretical calculations, as seen in the investigation of 2-chloro-4-nitropyridine and its derivatives . These compounds exhibit reactivity patterns that can be predicted by molecular electrostatic potential maps, which indicate the reactive sites. The presence of electron-withdrawing groups such as nitro and halogens can significantly affect the reactivity, making these compounds suitable for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitropyridines can be characterized by spectroscopic techniques such as IR, NMR, and UV-vis absorption and fluorescence spectroscopy . For instance, the absorption and fluorescence maxima of a related compound were observed at 290 nm and 480 nm, respectively, with solvent effects influencing the emission spectra . Theoretical approaches, including density functional theory (DFT) calculations, provide insights into the vibrational wavenumbers, atomic charges, and electronic properties of these molecules . The hyperpolarizability values, which are indicative of non-linear optical properties, can also be calculated and compared to standard compounds like urea .

科学的研究の応用

Synthesis and Spectroscopic Analysis

- A study by Jukić et al. (2010) involved the synthesis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing insights into its structure using X-ray analysis and various spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of similar pyridine derivatives, including 2-chloro-5-fluoro-4-methyl-3-nitropyridine (Jukić et al., 2010).

Structural and Vibrational Analysis

- Velraj et al. (2015) investigated the molecular structures and vibrational wavenumbers of related compounds, including 2-chloro-4-methyl-5-nitropyridine, using theoretical calculations. This work aids in understanding the physical and chemical behavior of similar nitropyridines (Velraj et al., 2015).

Comparative Structural Study

- Research by Arjunan et al. (2012) compared the vibrational and conformational properties of 2-chloro-4-methyl-3-nitropyridine and related compounds. This comparative study helps in comprehending the subtle differences and potential reactivities of these molecules (Arjunan et al., 2012).

Novel Synthesis Approaches

- A novel synthesis method for a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, was reported by Du et al. (2005). This method can offer insights into new synthetic pathways for 2-chloro-5-fluoro-4-methyl-3-nitropyridine and related chemicals (Du et al., 2005).

Intermediate in Anticancer Drug Synthesis

- Zhang et al. (2019) developed a method for synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for anticancer drugs, starting from a related compound, 2-chloro-5-nitropyridine. This highlights the potential role of similar nitropyridines in pharmaceutical synthesis (Zhang et al., 2019).

作用機序

Target of Action

Nitropyridines, a class of compounds to which this molecule belongs, are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Nitropyridines are known to undergo various chemical reactions, including suzuki-miyaura cross-coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed reaction .

Biochemical Pathways

Nitropyridines are often involved in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways depending on the specific compound they are used to synthesize .

Result of Action

As a biochemical reagent, its effects would largely depend on the specific context of its use, such as the type of reaction it’s involved in and the compounds it’s combined with .

Safety and Hazards

特性

IUPAC Name |

2-chloro-5-fluoro-4-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAURUOPOPAEEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652055 | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1003711-51-0 | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003711-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

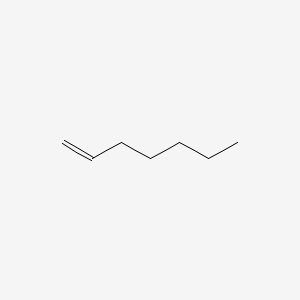

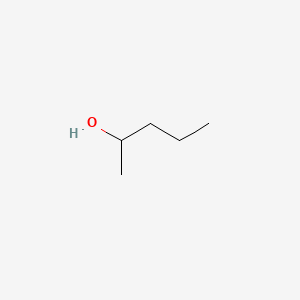

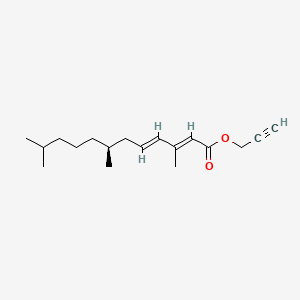

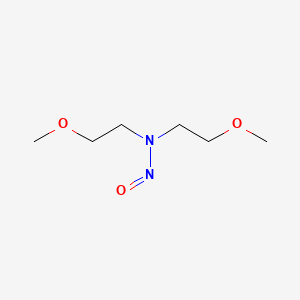

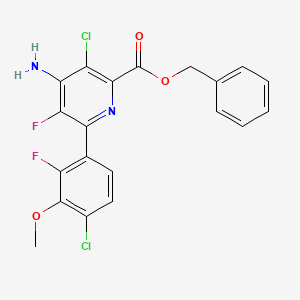

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。